molecular formula C13H11NOS B184831 S-phenyl 2-aminobenzenecarbothioate CAS No. 63940-21-6

S-phenyl 2-aminobenzenecarbothioate

Cat. No. B184831
CAS RN: 63940-21-6
M. Wt: 229.3 g/mol
InChI Key: BYPVBOGKNPXJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-phenyl 2-aminobenzenecarbothioate, also known as phenylthiocarbamide (PTC), is a chemical compound that is widely used in scientific research. PTC is a tasteless white powder that has a bitter taste for some individuals due to genetic differences. The compound has been used in various studies to investigate the mechanism of taste perception and as a tool to study genetic variation.

Mechanism of Action

PTC binds to specific taste receptors on the tongue, which triggers a signal to the brain indicating the presence of bitterness. The exact mechanism of action is not fully understood, but it is believed that PTC interacts with a specific set of taste receptors that are responsible for detecting bitter compounds.
Biochemical and Physiological Effects
PTC has been shown to have no significant biochemical or physiological effects on the body. However, some individuals may experience a bitter taste sensation when exposed to PTC due to genetic differences in taste receptors.

Advantages and Limitations for Lab Experiments

PTC is a useful tool in scientific research, as it allows researchers to investigate the genetics of taste perception. The compound is relatively easy to synthesize, and its bitter taste makes it a useful tool for studying genetic variation. However, PTC is not without limitations. The compound can only be used to investigate the genetics of bitter taste perception and cannot be used to study other taste modalities.

Future Directions

There are several future directions for research involving PTC. One area of research is investigating the role of taste receptors in other physiological processes, such as the regulation of appetite and metabolism. Additionally, researchers may investigate the genetic variation in taste receptors and its potential role in disease susceptibility. Finally, PTC may be used as a tool to study the genetics of other sensory modalities, such as smell and touch.

Synthesis Methods

PTC can be synthesized by reacting aniline with carbon disulfide and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield PTC. The synthesis process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

PTC has been widely used as a tool in scientific research to investigate the genetics of taste perception. The compound is used to determine an individual's ability to taste bitterness, and it has been found that genetic variation in taste receptors is responsible for the differences in sensitivity to PTC.

properties

CAS RN

63940-21-6

Molecular Formula

C13H11NOS

Molecular Weight

229.3 g/mol

IUPAC Name

S-phenyl 2-aminobenzenecarbothioate

InChI

InChI=1S/C13H11NOS/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2

InChI Key

BYPVBOGKNPXJDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2N

Origin of Product

United States

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